1-(4-bromobenzyl)-3-nitro-1H-pyrazole
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Overview
Description
1-(4-bromobenzyl)-3-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a bromobenzyl group at the 1-position and a nitro group at the 3-position of the pyrazole ring
Preparation Methods
The synthesis of 1-(4-bromobenzyl)-3-nitro-1H-pyrazole typically involves multi-step reactions. One common synthetic route includes the nitration of a suitable precursor, followed by bromination. The nitration step introduces the nitro group, while the bromination step adds the bromobenzyl group. The reaction conditions often involve the use of strong acids and bases, as well as specific solvents to facilitate the reactions .
Chemical Reactions Analysis
1-(4-bromobenzyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can convert the bromobenzyl group to a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-bromobenzyl)-3-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromobenzyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(4-bromobenzyl)-3-nitro-1H-pyrazole can be compared with other similar compounds, such as:
1-(4-bromobenzyl)-1H-pyrazole:
3-nitro-1H-pyrazole: Lacks the bromobenzyl group, which influences its hydrophobic interactions and biological activity.
1-(4-chlorobenzyl)-3-nitro-1H-pyrazole: The chlorine atom provides different electronic and steric effects compared to the bromine atom.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-9-3-1-8(2-4-9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZSBISXMJRJSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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